Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate
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Overview
Description
Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzothiazole core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide.
Methoxylation: The methoxy group is added through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophilic Substitution Reagents: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzothiazole derivatives
Scientific Research Applications
Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The benzothiazole core can interact with active sites of enzymes, inhibiting their activity or modulating their function. Pathways involved may include inhibition of DNA gyrase, modulation of signal transduction pathways, or disruption of cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 6-Chloro-1,3-benzothiazole-2-amine
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
Uniqueness
Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxy group contributes to its reactivity and potential for further functionalization.
Properties
Molecular Formula |
C12H10ClF3N2O3S |
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Molecular Weight |
354.73 g/mol |
IUPAC Name |
methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate |
InChI |
InChI=1S/C12H10ClF3N2O3S/c1-20-9(19)11(21-2,12(14,15)16)18-10-17-7-4-3-6(13)5-8(7)22-10/h3-5H,1-2H3,(H,17,18) |
InChI Key |
UTCJNODCSDNSLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC2=C(S1)C=C(C=C2)Cl)OC |
Origin of Product |
United States |
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